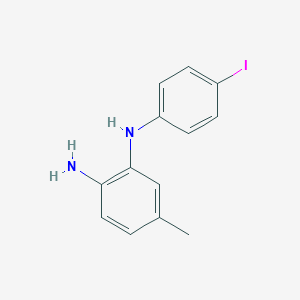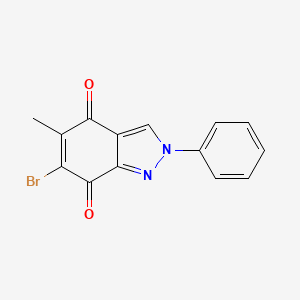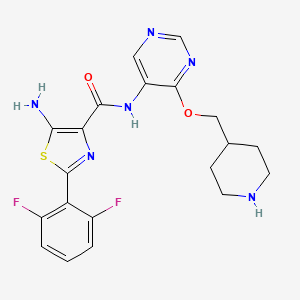![molecular formula C56H82Br2N2O4 B13100425 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is a complex organic compound featuring pyridinium groups and long alkyl chains. This compound is notable for its unique structure, which combines aromatic rings with long hydrophobic tails, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide typically involves multiple steps. The process begins with the preparation of the pyridinium salts, followed by the coupling of these salts with long-chain alkyl halides. The final step involves the esterification of the resulting intermediate with 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps .
Analyse Chemischer Reaktionen
Types of Reactions
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface properties.
Wirkmechanismus
The mechanism of action of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide involves its interaction with biological membranes. The long hydrophobic chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-Bipyridin-1-ium-1-ylhexadecyl benzoate: Similar structure but lacks the additional pyridinium group.
Pyrazin-1-ium-1-ylhexadecyl benzoate: Contains a pyrazine ring instead of pyridine.
4,4′-Bipyridin-1-ium-1-ylhexadecyl 4-[4-(4,4′-bipyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate: Similar but with bipyridine instead of pyridine.
Uniqueness
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is unique due to its dual pyridinium groups and long hydrophobic chains, which confer distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C56H82Br2N2O4 |
|---|---|
Molekulargewicht |
1007.1 g/mol |
IUPAC-Name |
16-pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide |
InChI |
InChI=1S/C56H82N2O4.2BrH/c59-55(61-49-33-23-19-15-11-7-3-1-5-9-13-17-21-27-43-57-45-29-25-30-46-57)53-39-35-51(36-40-53)52-37-41-54(42-38-52)56(60)62-50-34-24-20-16-12-8-4-2-6-10-14-18-22-28-44-58-47-31-26-32-48-58;;/h25-26,29-32,35-42,45-48H,1-24,27-28,33-34,43-44,49-50H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WCXAXAPHORNQFH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCCCCCCCCCCCCCCCC[N+]4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


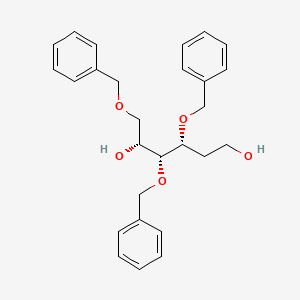
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
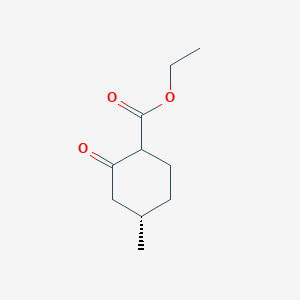
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
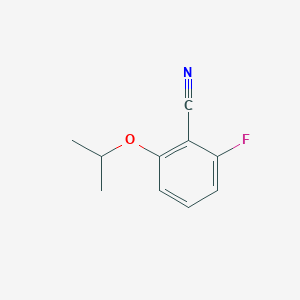
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
